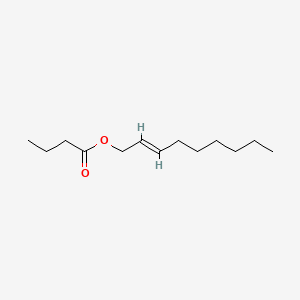

Butanoic acid, 2-nonenyl ester

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

68922-00-9 |

|---|---|

Molecular Formula |

C13H24O2 |

Molecular Weight |

212.33 g/mol |

IUPAC Name |

[(E)-non-2-enyl] butanoate |

InChI |

InChI=1S/C13H24O2/c1-3-5-6-7-8-9-10-12-15-13(14)11-4-2/h9-10H,3-8,11-12H2,1-2H3/b10-9+ |

InChI Key |

JTZDGEKMDBKLAI-MDZDMXLPSA-N |

Isomeric SMILES |

CCCCCC/C=C/COC(=O)CCC |

Canonical SMILES |

CCCCCCC=CCOC(=O)CCC |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for Butanoic Acid, 2 Nonenyl Ester

Chemical Esterification Routes to Unsaturated Butanoic Acid Esters

The synthesis of butanoic acid, 2-nonenyl ester can be achieved through several established esterification methods. These routes involve the reaction of a carboxylic acid or its derivative with an alcohol.

Direct Condensation of Butanoic Acid and 2-Nonen-1-ol (B1606449)

The most direct method for synthesizing this compound is the Fischer-Speier esterification. This reaction involves the direct condensation of butanoic acid with 2-nonen-1-ol in the presence of an acid catalyst. wikipedia.orgsynarchive.com The reaction is reversible, and to drive the equilibrium towards the formation of the ester, it is common to use an excess of one of the reactants or to remove the water formed during the reaction. wikipedia.orgorganic-chemistry.org

The general mechanism involves the protonation of the carbonyl oxygen of butanoic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. The nucleophilic oxygen of 2-nonen-1-ol then attacks this activated carbonyl carbon. wikipedia.orgorganic-chemistry.org Subsequent proton transfer and elimination of a water molecule yield the final ester product. wikipedia.orgorganic-chemistry.org Common catalysts for this reaction include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). wikipedia.org

Table 1: Reaction Parameters for Fischer-Speier Esterification

| Parameter | Condition | Rationale |

|---|---|---|

| Reactants | Butanoic acid, 2-Nonen-1-ol | Starting materials for the ester. |

| Catalyst | Sulfuric acid, p-Toluenesulfonic acid | Protonates the carboxylic acid to activate it. wikipedia.org |

| Temperature | 60-110 °C | Increases reaction rate. wikipedia.org |

| Reaction Time | 1-10 hours | Varies based on specific reactants and conditions. wikipedia.org |

Utilization of Activated Butanoic Acid Derivatives

To overcome the equilibrium limitations of direct esterification, more reactive derivatives of butanoic acid can be employed. These methods often proceed under milder conditions and can provide higher yields.

Butanoic anhydride (B1165640) can be used as an activated form of butanoic acid for the synthesis of 2-nonenyl ester. lookchem.comwikipedia.org The reaction of butanoic anhydride with 2-nonen-1-ol yields the desired ester and butanoic acid as a byproduct. This method avoids the production of water, thus driving the reaction to completion. organic-chemistry.org The reaction is typically performed in the presence of a base or a nucleophilic catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), which can accelerate the process. organic-chemistry.org

Butanoyl chloride, an acyl chloride, is another highly reactive derivative of butanoic acid used in ester synthesis. savemyexams.com It readily reacts with alcohols like 2-nonen-1-ol in a nucleophilic acyl substitution reaction to form this compound. savemyexams.comsavemyexams.com This reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid (HCl) byproduct that is formed. savemyexams.com The high reactivity of acyl chlorides allows for rapid reactions, often at lower temperatures compared to direct esterification.

Transesterification Reactions for this compound

Transesterification is a process where the alkyl group of an ester is exchanged with that of an alcohol. ekb.eggoogle.com To synthesize this compound, a simple butyrate (B1204436) ester, such as methyl butanoate or ethyl butanoate, can be reacted with 2-nonen-1-ol in the presence of an acid or base catalyst. nih.gov This reaction is also an equilibrium process, and the equilibrium can be shifted by using a large excess of the reactant alcohol (2-nonen-1-ol) or by removing the alcohol byproduct (e.g., methanol (B129727) or ethanol). google.com Both acid and base catalysts are effective, with base catalysts generally leading to faster reaction rates at lower temperatures. ekb.eg

Table 2: Comparison of Esterification Methods

| Method | Activating Agent | Byproduct | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Direct Esterification | Acid catalyst (e.g., H₂SO₄) | Water | High temperature, equilibrium | Atom economical wikipedia.org | Reversible, may require water removal wikipedia.orgalfa-chemistry.com |

| Acid Anhydride | Butanoic anhydride | Butanoic acid | Milder, often with catalyst (e.g., DMAP) organic-chemistry.org | High yield, no water formed organic-chemistry.org | Lower atom economy |

| Acid Chloride | Butanoyl chloride | HCl | Low temperature, with base savemyexams.com | Highly reactive, fast savemyexams.com | Moisture sensitive, corrosive byproduct |

| Transesterification | Acid or base catalyst | Alcohol | Varies with catalyst | Can use readily available esters | Equilibrium reaction ekb.eggoogle.com |

Catalytic Innovations in Ester Synthesis

Recent research has focused on developing more efficient and environmentally friendly catalytic systems for esterification reactions.

For unsaturated esters, enzymatic catalysis using lipases has emerged as a significant alternative to chemical methods. nih.govresearchgate.net Lipases can catalyze the esterification of butanoic acid and various alcohols, including unsaturated ones. researchgate.net These reactions are often performed under mild conditions and can exhibit high selectivity, reducing the formation of byproducts. For instance, lipases from Candida rugosa have been successfully used for the synthesis of various butanoate esters. nih.govresearchgate.net The use of immobilized enzymes can further enhance catalyst reusability and process efficiency. redalyc.org

In addition to enzymatic catalysts, novel chemical catalysts are also being explored. These include solid acid catalysts, which offer advantages in terms of separation and reusability. google.com For instance, sulfonated activated carbon has been shown to be an effective catalyst for the synthesis of heptyl butanoate, demonstrating the potential for heterogeneous catalysis in butanoate ester production. mdpi.com Phase transfer catalysts have also been employed for the synthesis of unsaturated esters from sodium carboxylates and alkenyl halides, offering a green synthesis route in an aqueous medium. scispace.comresearchgate.net

Homogeneous Catalysis for Efficient Esterification

Homogeneous catalysis, where the catalyst exists in the same phase as the reactants, is a foundational method for ester synthesis. wikipedia.org The classic approach is the Fischer-Speier esterification, an acid-catalyzed condensation reaction between a carboxylic acid and an alcohol. synarchive.commdpi.com

In the synthesis of this compound, butanoic acid and 2-nonen-1-ol are reacted in the presence of a strong acid catalyst. The mechanism involves the protonation of the carbonyl oxygen of butanoic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. wikipedia.orgorganic-chemistry.org This is followed by a nucleophilic attack from the oxygen atom of 2-nonen-1-ol, leading to a tetrahedral intermediate. organic-chemistry.orgmasterorganicchemistry.com Subsequent elimination of a water molecule yields the final ester product. wikipedia.orgorganic-chemistry.org

To overcome the reversible nature of the reaction, Le Chatelier's principle is often applied by using an excess of one reactant (typically the alcohol) or by removing the water byproduct as it forms, for instance, through Dean-Stark distillation. organic-chemistry.orgwikipedia.org While traditional catalysts like sulfuric acid and p-toluenesulfonic acid are effective, modern research has introduced more sophisticated homogeneous catalysts. wikipedia.orgorganic-chemistry.org These include Lewis acids such as zinc(II), hafnium(IV), and zirconium(IV) salts, which can offer higher activity and selectivity under milder conditions. organic-chemistry.orgnih.gov

Transesterification represents an alternative homogeneous route, where a pre-existing ester (e.g., methyl butanoate) reacts with 2-nonen-1-ol in the presence of an acid or base catalyst to form the desired this compound. wikipedia.orgmasterorganicchemistry.com This method is also an equilibrium-driven process. wikipedia.orglibretexts.org

Table 1: Comparison of Homogeneous Catalysts for Esterification

| Catalyst Type | Examples | Key Characteristics |

|---|---|---|

| Brønsted Acids | Sulfuric acid (H₂SO₄), p-Toluenesulfonic acid (TsOH) | Strong acids, widely used, require removal/neutralization post-reaction. wikipedia.orgorganic-chemistry.org |

| Lewis Acids | Zinc(II) salts (e.g., ZnCl₂), Hafnium(IV) salts | Can be more effective and selective than Brønsted acids; activity depends on the counterion. organic-chemistry.orgnih.gov |

| Organocatalysts | Bulky Diarylammonium Arenesulfonates | Metal-free, can offer high selectivity. organic-chemistry.org |

Heterogeneous Catalytic Systems in Industrial Scale Production

For industrial applications, heterogeneous catalysts are often preferred due to their significant operational advantages. cademix.org These catalysts, existing in a different phase from the liquid reactants, can be easily separated from the reaction mixture post-synthesis, allowing for straightforward product purification and catalyst recycling. cademix.orgsolubilityofthings.com This makes them highly suitable for continuous flow production processes, which are economically favorable on a large scale. rsc.org

The mechanism of heterogeneous catalysis involves several steps: the diffusion of reactants (butanoic acid and 2-nonen-1-ol) to the catalyst surface, adsorption onto active sites, surface reaction to form the ester, and finally, desorption of the product (this compound) from the surface. wikipedia.orgunizin.org

A variety of solid materials can function as heterogeneous catalysts for esterification. Solid acid catalysts are particularly relevant and include:

Polymeric sulfonic acids: These are solid resins that mimic the catalytic activity of sulfuric acid but are easily filtered out. wikipedia.org

Zeolites and Clays: These microporous aluminosilicates possess acidic sites and a large surface area, making them effective catalysts. rsc.org

Metal Oxides: Oxides of zirconium, titanium, and tin can exhibit strong acidic properties and high thermal stability.

Graphene Oxide: This carbon-based material has been shown to be an efficient and reusable acid catalyst for esterification reactions. organic-chemistry.org

Solid base catalysts, such as hydrotalcites or alkaline earth metal oxides, are also employed, particularly in transesterification processes for large-scale production like that of biodiesel. rsc.org

Table 2: Features of Heterogeneous Catalysts in Industrial Ester Production

| Catalyst Class | Examples | Industrial Advantages |

|---|---|---|

| Solid Acids | Sulfonated Resins, Zeolites, Metal Oxides | High thermal stability, reusability, reduced corrosion, suitable for continuous reactors. wikipedia.orgrsc.org |

| Solid Bases | Hydrotalcites, Doped Metal Oxides | Active for transesterification, easy separation. rsc.org |

| Carbon-Based | Graphene Oxide, Sulfonated Carbons | High surface area, potential for high activity and reusability. wikipedia.orgorganic-chemistry.org |

Enzyme-Mediated Esterification for this compound

Enzymatic synthesis offers a green and highly selective alternative for producing this compound. Lipases are the most commonly used enzymes for this purpose, catalyzing the esterification reaction under very mild conditions of temperature and pH. mdpi.com This approach avoids the harsh conditions and side reactions associated with traditional acid catalysis.

The use of immobilized lipases, where the enzyme is fixed onto a solid support, is particularly advantageous. researchgate.net Immobilization enhances the stability of the enzyme and, similar to heterogeneous catalysts, allows for easy separation from the reaction medium and repeated reuse over multiple batches. researchgate.net Novozym 435, an immobilized lipase (B570770) from Candida antarctica, is a widely cited and effective biocatalyst for a variety of esterification and transesterification reactions. researchgate.net

The catalytic mechanism for many lipases follows a "ping-pong bi-bi" model. researchgate.net In this process, the lipase first reacts with the acyl donor (butanoic acid), forming an acyl-enzyme intermediate and releasing water. This intermediate then reacts with the alcohol (2-nonen-1-ol) to form the ester and regenerate the free enzyme. Lipases can exhibit high substrate specificity, which can be influenced by factors such as the chain length of the alcohol. researchgate.net

Stereoselective Synthesis of the 2-Nonenyl Moiety and its Influence on Ester Formation

The "2-nonenyl" portion of the target ester is derived from 2-nonen-1-ol, an alcohol that possesses a carbon-carbon double bond. This double bond can exist in two different geometric configurations: cis (or Z) and trans (or E). lookchem.comnih.gov The specific stereoisomer of 2-nonen-1-ol used as the starting material directly dictates the stereochemistry of the final product, this compound, as the esterification reaction does not alter the geometry of the double bond.

The synthesis of a specific stereoisomer of 2-nonen-1-ol requires stereoselective methods. For instance, (Z)-2-nonen-1-ol can be synthesized using techniques like Z-selective olefin metathesis. lookchem.com The choice between the (E) and (Z) isomer is critical, as the geometric structure can significantly impact the physical and sensory properties (e.g., fragrance profile) of the resulting ester.

Asymmetric synthesis strategies can be employed to achieve high stereochemical purity in the alcohol precursor. ethz.ch These strategies include:

Chiral Pool Synthesis: Utilizing naturally occurring chiral molecules as starting materials. ethz.ch

Resolution: Separating a racemic mixture of isomers, often through enzymatic or chromatographic methods. ethz.ch

Catalytic Enantioselective Synthesis: Using a chiral catalyst to favor the formation of one specific isomer. ethz.ch

Control over the stereochemistry of the 2-nonenyl moiety is therefore a crucial aspect of synthesizing a well-defined this compound with consistent and predictable properties.

Purification and Isolation Techniques for Synthetic this compound

Following the synthesis, a multi-step purification process is necessary to isolate this compound in high purity from the crude reaction mixture. The mixture typically contains the desired ester, unreacted starting materials (butanoic acid and 2-nonen-1-ol), the catalyst, and water. weebly.com

A standard purification workflow involves the following steps:

Neutralization and Extraction: The first step is typically a liquid-liquid extraction. weebly.com The crude reaction mixture is washed with a basic aqueous solution, such as sodium carbonate or dilute sodium hydroxide. weebly.comresearchgate.net This serves two purposes: it neutralizes any acid catalyst and converts the unreacted butanoic acid into its corresponding sodium salt. This salt is water-soluble and partitions into the aqueous layer, while the ester and unreacted alcohol remain in the organic layer. The two layers are then separated.

Washing and Drying: The organic layer is often washed with water or brine to remove any residual water-soluble impurities. It is then dried using an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate to remove dissolved water.

Solvent Removal: If the reaction was performed in a solvent, it is removed, typically using a rotary evaporator.

Distillation or Chromatography: The final purification of the ester from the unreacted 2-nonen-1-ol is achieved based on physical property differences.

Distillation: Fractional distillation is effective if there is a significant difference in the boiling points of the ester and the unreacted alcohol. weebly.com The components are separated by heating the mixture and collecting the fractions that vaporize at different temperatures.

Column Chromatography: For high-purity applications or when boiling points are similar, column chromatography is the preferred method. sielc.com The mixture is passed through a stationary phase (e.g., silica (B1680970) gel), and the components are separated based on their differential adsorption and elution with a mobile phase. researchgate.netsielc.com High-Performance Liquid Chromatography (HPLC) can also be employed for analytical separation or small-scale preparative purification. sielc.com

The purity of the final isolated ester can be confirmed using analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 3: Common Purification Techniques for this compound

| Technique | Purpose | Principle of Separation |

|---|---|---|

| Liquid-Liquid Extraction | Removal of acid catalyst and unreacted butanoic acid. weebly.com | Differential solubility of components in two immiscible liquid phases (organic and aqueous). |

| Distillation | Separation of ester from unreacted alcohol and other volatile impurities. weebly.com | Differences in boiling points. |

| Column Chromatography | High-purity separation of the ester from closely related impurities. sielc.com | Differential adsorption of components onto a solid stationary phase. |

Natural Occurrence and Biotransformation Pathways of Butanoic Acid, 2 Nonenyl Ester

Biosynthesis of Butanoic Acid Precursors

Butanoic acid, commonly known as butyric acid or butyrate (B1204436) in its salt form, is the essential precursor to Butanoic acid, 2-nonenyl ester. wikipedia.orgwikipedia.org It is a short-chain fatty acid produced primarily through the anaerobic fermentation of dietary fibers by gut microbiota. nih.govwikipedia.org

Butyrate is a major end-product of anaerobic fermentation, a process carried out by obligate anaerobic bacteria in environments such as the mammalian colon and rumen. wikipedia.orgoup.comjmb.or.kr This fermentation pathway was first discovered by Louis Pasteur in 1861. wikipedia.orgwikipedia.org The process typically involves the breakdown of complex carbohydrates, like resistant starch and dietary fiber, that are indigestible by the host. nih.govnih.gov The fermentation yields short-chain fatty acids (SCFAs), primarily acetate (B1210297), propionate, and butyrate, along with gases like carbon dioxide and hydrogen. wikipedia.orgnih.govune.edu.au A diverse group of bacteria are known butyrate producers, with species from the genera Clostridium, Eubacterium, Faecalibacterium, and Roseburia being particularly significant. wikipedia.orgwikipedia.orgnih.gov

Table 2: Key Butyrate-Producing Bacteria and Their Environments

| Bacterial Genus/Species | Typical Environment | Reference(s) |

| Clostridium spp. (e.g., C. butyricum, C. kluyveri) | Intestinal tracts, soil, fermented foods | wikipedia.orgwikipedia.org |

| Faecalibacterium prausnitzii | Human colon | wikipedia.orgwikipedia.orgnih.gov |

| Eubacterium spp. / Roseburia spp. | Human colon | nih.gov |

| Butyrivibrio fibrisolvens | Rumen, intestinal tracts | wikipedia.org |

| Fusobacterium nucleatum | Intestinal tracts | wikipedia.orgwikipedia.org |

The biosynthesis of butyrate from carbohydrates occurs via several well-defined enzymatic pathways, starting from the central metabolite acetyl-CoA, which is derived from pyruvate. oup.com Two main pathways lead from acetyl-CoA to butyrate.

The first pathway involves the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA. This is followed by a series of reduction and dehydration steps to produce butyryl-CoA. nih.gov In the final step, butyryl-CoA is converted to butyrate via a two-enzyme process involving butyryl-CoA phosphorylation to butyryl-phosphate, followed by the action of butyrate kinase, which generates butyrate and ATP. nih.govwikipedia.orgwikipedia.org

The second, and more prominent pathway in the human colon, also proceeds to the intermediate butyryl-CoA. oup.commdpi.com However, the final conversion to butyrate is catalyzed by the enzyme butyryl-CoA:acetate CoA-transferase (BCoAT). nih.govoup.commdpi.com This enzyme transfers the CoA moiety from butyryl-CoA to an external acetate molecule, resulting in the formation of butyrate and acetyl-CoA. nih.govoup.com

Additionally, some anaerobic bacteria can produce butyrate from the fermentation of amino acids, such as glutamate. mdpi.comnih.gov These pathways, including the methylaspartate and hydroxyglutarate pathways, eventually feed into the main butyrate synthesis route at the level of crotonyl-CoA or pyruvate. mdpi.comnih.gov

Table 3: Key Enzymes in the Primary Butyrate Biosynthesis Pathways

| Pathway | Key Enzymes | Function | Reference(s) |

| Butyrate Kinase Pathway | Thiolase (Thl) | Condenses two Acetyl-CoA to Acetoacetyl-CoA. | nih.gov |

| 3-hydroxybutyryl-CoA dehydrogenase (Hbd) | Reduces Acetoacetyl-CoA. | wikipedia.orgnih.gov | |

| 3-hydroxybutyryl-CoA dehydratase (Crt) | Dehydrates to Crotonyl-CoA. | wikipedia.orgnih.gov | |

| Butyryl-CoA dehydrogenase | Reduces Crotonyl-CoA to Butyryl-CoA. | wikipedia.orgwikipedia.org | |

| Phosphobutyrylase | Converts Butyryl-CoA to Butyryl phosphate (B84403). | wikipedia.org | |

| Butyrate kinase | Transfers phosphate to ADP, forming Butyrate and ATP. | nih.govwikipedia.orgwikipedia.org | |

| BCoAT Pathway | Same as above to produce Butyryl-CoA | ||

| Butyryl-CoA:acetate CoA-transferase (BCoAT) | Transfers CoA from Butyryl-CoA to Acetate, forming Butyrate. | nih.govoup.commdpi.com |

Elucidation of 2-Nonen-1-ol (B1606449) Biosynthesis in Natural Systems

The biosynthesis of 2-nonen-1-ol, an unsaturated fatty alcohol, is a complex process that begins with the foundational pathways of fatty acid metabolism. This alcohol has been identified as a volatile organic compound in various natural sources, including the microalga Lobosphaera incisa and plants like the tomato (Solanum lycopersicum). frontiersin.orgnih.gov Its formation involves the creation of a carbon chain, the introduction of a double bond, and the reduction of a carboxyl group to an alcohol.

De Novo Fatty Acid Synthesis and Desaturation Mechanisms

The backbone of 2-nonen-1-ol originates from de novo fatty acid synthesis, a universal process in living organisms for building fatty acids from simpler precursors. aocs.org This pathway primarily occurs in the cytoplasm and involves two key enzyme systems: Acetyl-CoA Carboxylase (ACC) and Fatty Acid Synthase (FAS). aocs.orgslideshare.net

The process is initiated by the carboxylation of acetyl-CoA to form malonyl-CoA, a reaction catalyzed by ACC. libretexts.org The Fatty Acid Synthase complex, a multi-enzyme system, then orchestrates a repeating four-step cycle (condensation, reduction, dehydration, and another reduction) to elongate the fatty acid chain, typically adding two carbons per cycle from malonyl-CoA. slideshare.net The primary products of this pathway are saturated fatty acids, most commonly the 16-carbon palmitate and 18-carbon stearate. aocs.org

To create unsaturated fatty acids, such as the nine-carbon precursor to 2-nonen-1-ol, desaturation mechanisms are required. Fatty acid desaturase (FAD) enzymes introduce double bonds into the acyl chains of fatty acids. slideshare.netmdpi.com These enzymes are often located in the endoplasmic reticulum and utilize molecular oxygen and electron donors like NADPH to create a double bond at specific positions. slideshare.netlibretexts.org For instance, stearoyl-ACP Δ9-desaturase converts the saturated stearic acid into the monounsaturated oleic acid by introducing a double bond at the ninth carbon. aocs.org The formation of a nine-carbon unsaturated chain likely involves the action of specific desaturases on a shorter-chain fatty acid or subsequent chain-shortening of a longer unsaturated fatty acid.

| Enzyme/System | Role in Pathway | Precursor(s) | Product(s) |

| Acetyl-CoA Carboxylase (ACC) | Catalyzes the first committed step in fatty acid synthesis. | Acetyl-CoA, Bicarbonate, ATP | Malonyl-CoA |

| Fatty Acid Synthase (FAS) | A multi-enzyme complex that iteratively elongates the fatty acid chain. | Acetyl-CoA, Malonyl-CoA, NADPH | Saturated fatty acids (e.g., Palmitate, Stearate) |

| Fatty Acid Desaturase (FAD) | Introduces double bonds into saturated fatty acid chains. | Saturated fatty acids, O2, NADPH | Unsaturated fatty acids |

Reductive Pathways to Unsaturated Alcohols

Once an unsaturated fatty acid with the correct chain length and double bond position is synthesized, it must be converted into an alcohol. This reduction occurs via a multi-step enzymatic pathway.

The process generally involves the activation of the carboxylic acid, often to an acyl-CoA or acyl-ACP thioester. This activated acid is then reduced to an aldehyde by an enzyme known as a Carboxylic Acid Reductase (CAR). rsc.org Subsequently, the aldehyde is further reduced to a primary alcohol. This final reduction step is typically catalyzed by an alcohol dehydrogenase (ADH) or a related oxidoreductase, which utilizes a reducing equivalent like NADPH. jove.commycosphere.org

Studies in the microalga Lobosphaera incisa have shown that under certain conditions, there is an upregulation of genes involved in producing fatty aldehydes and alcohols, including 2-nonen-1-ol. frontiersin.org This supports a pathway where fatty acyl-CoAs or fatty acyl-ACPs are reduced to aldehydes and then to their corresponding alcohols. The presence of fatty acyl-CoA reductases in these organisms provides a direct enzymatic link between fatty acid metabolism and alcohol production. frontiersin.org

| Enzyme Family | Role in Pathway | Substrate | Product |

| Acyl-CoA Synthetase | Activates the fatty acid for reduction. | Unsaturated fatty acid, ATP, Coenzyme A | Unsaturated acyl-CoA |

| Carboxylic Acid Reductase (CAR) / Fatty Acyl-CoA Reductase | Reduces the activated carboxylic acid to an aldehyde. | Unsaturated acyl-CoA | Unsaturated aldehyde |

| Alcohol Dehydrogenase (ADH) / Carbonyl Reductase | Reduces the aldehyde to a primary alcohol. | Unsaturated aldehyde | Unsaturated alcohol (e.g., 2-Nonen-1-ol) |

Investigating the Biogenic Formation of this compound

The final step in forming the target compound is the esterification of 2-nonen-1-ol with butanoic acid. This requires the biological availability of both precursors.

Butanoic acid, also known as butyric acid, is a short-chain fatty acid commonly produced in nature through microbial fermentation. wikipedia.org Obligate anaerobic bacteria, such as species of Clostridium and Butyrivibrio, produce butyrate as a major metabolic end-product from carbohydrates. wikipedia.org The pathway involves the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, which is then reduced, dehydrated, and reduced again to form butyryl-CoA. Hydrolysis of the butyryl-CoA thioester yields butanoic acid.

The biogenic formation of the ester itself is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). These enzymes are responsible for the synthesis of a wide variety of volatile esters found in fruits and flowers, which contribute significantly to their characteristic aromas. researchgate.net The general mechanism involves the transfer of an acyl group from an activated carboxylic acid, typically an acyl-CoA, to an alcohol.

In this specific case, the proposed biosynthetic pathway involves the reaction of 2-nonen-1-ol with butyryl-CoA (the activated form of butanoic acid), catalyzed by an AAT. While direct research pinpointing a specific enzyme for the synthesis of this compound is limited, this pathway represents the most plausible mechanism for its formation in biological systems where both the alcohol and the activated acid are present.

| Enzyme | Reaction Type | Substrate 1 | Substrate 2 | Product |

| Alcohol Acyltransferase (AAT) | Esterification | 2-Nonen-1-ol | Butyryl-CoA | This compound |

Advanced Analytical Chemistry for Structural and Compositional Elucidation

High-Resolution Spectroscopic Characterization

High-resolution spectroscopy offers a detailed view into the molecular architecture of "Butanoic acid, 2-nonenyl ester."

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the specific arrangement of atoms within a molecule. For "this compound," ¹H and ¹³C NMR are crucial for confirming the connectivity of the butanoate and 2-nonenyl groups and for determining the stereochemistry of the double bond (cis or trans).

In a typical ¹H NMR spectrum of the trans-isomer, distinct signals would be expected for the protons of the butyl chain and the nonenyl chain. The protons on the carbon adjacent to the ester oxygen (C1' of the nonenyl group) would appear as a doublet, coupled to the vinylic proton at C2'. The vinylic protons themselves would exhibit a characteristic coupling constant, with a larger value (typically 12-18 Hz) for the trans configuration and a smaller value (6-12 Hz) for the cis isomer. The terminal methyl group of the butanoate chain and the nonenyl chain would each show a triplet. docbrown.infodocbrown.info

¹³C NMR spectroscopy provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the ester group would appear at a characteristic downfield shift (around 170-175 ppm). The chemical shifts of the vinylic carbons (C2' and C3') would also differ between the cis and trans isomers, providing further evidence for the stereochemical assignment. mdpi.com

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for trans-Butanoic acid, 2-nonenyl ester

| Proton Assignment | Predicted Chemical Shift (ppm) | Splitting Pattern | Integration |

|---|---|---|---|

| Butanoate-CH₃ | ~0.9 | Triplet | 3H |

| Butanoate-CH₂ | ~1.6 | Sextet | 2H |

| Butanoate-CH₂-C=O | ~2.2 | Triplet | 2H |

| Nonenyl-CH₂-O | ~4.5 | Doublet | 2H |

| Nonenyl-CH=CH | ~5.5 - 5.8 | Multiplet | 2H |

| Nonenyl-Allylic-CH₂ | ~2.0 | Quartet | 2H |

| Nonenyl-(CH₂)₄ | ~1.2 - 1.4 | Multiplet | 8H |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are instrumental in identifying the functional groups present in "this compound." nih.gov

FTIR Spectroscopy: The FTIR spectrum of this ester would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group, typically appearing in the region of 1735-1750 cm⁻¹. orgchemboulder.comspectroscopyonline.com The presence of the C-O single bond stretch would result in two or more bands in the 1000-1300 cm⁻¹ region. orgchemboulder.comspectroscopyonline.com The C=C double bond in the nonenyl chain would give rise to a weaker absorption band around 1650-1670 cm⁻¹. The C-H stretching vibrations of the aliphatic parts of the molecule would be observed around 2850-3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C=O stretch is also observable in the Raman spectrum, although it is typically weaker than in the FTIR spectrum. researchgate.net The C=C double bond stretch, however, often gives a strong and sharp signal in the Raman spectrum, making it a useful tool for confirming the presence of unsaturation. researchgate.net Aliphatic C-H stretching and bending vibrations are also readily detected.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | FTIR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|---|

| C=O (Ester) | Stretch | 1735-1750 (Strong) | 1735-1750 (Moderate) |

| C-O (Ester) | Stretch | 1000-1300 (Multiple bands) | Present |

| C=C (Alkene) | Stretch | 1650-1670 (Weak-Medium) | 1650-1670 (Strong) |

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elucidating the structure of "this compound" through analysis of its fragmentation patterns.

Given its likely volatility, "this compound" is well-suited for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). In this technique, the compound is first separated from other volatile components in a gas chromatograph before being introduced into the mass spectrometer. The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₁₃H₂₄O₂; 212.33 g/mol ). epa.gov

The fragmentation pattern is highly informative. A characteristic fragmentation would be the cleavage of the ester bond, leading to the formation of ions corresponding to the butanoyl cation (m/z 71) and the 2-nonenyl cation (m/z 125). Another common fragmentation pathway is a McLafferty rearrangement, which would result in a prominent peak corresponding to the protonated butanoic acid (m/z 89). Further fragmentation of the nonenyl chain would also be observed.

Table 3: Predicted Key Mass Fragments in the EI-MS of this compound

| m/z | Proposed Fragment Ion |

|---|---|

| 212 | [M]⁺ (Molecular Ion) |

| 125 | [C₉H₁₇]⁺ (Nonenyl cation) |

| 89 | [CH₃(CH₂)₂COOH₂]⁺ (Protonated butanoic acid via McLafferty rearrangement) |

| 71 | [CH₃(CH₂)₂CO]⁺ (Butanoyl cation) |

For analyzing "this compound" within complex, less volatile matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. spectroscopyonline.com This technique separates the compound from the mixture using liquid chromatography before it is ionized and analyzed by the mass spectrometer. spectroscopyonline.com Softer ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), are typically used. nih.govresearchgate.net These methods often result in a prominent protonated molecule [M+H]⁺ or adduct ions (e.g., [M+Na]⁺), which aids in the confirmation of the molecular weight. spectroscopyonline.comnih.gov

Tandem Mass Spectrometry (MS/MS) provides an even higher level of structural confirmation. spectroscopyonline.comnih.gov In an MS/MS experiment, a specific ion from the initial mass spectrum (e.g., the molecular ion or a protonated molecule) is selected and then subjected to further fragmentation. This process, known as collision-induced dissociation (CID), generates a daughter ion spectrum that is highly specific to the structure of the parent ion. For "this compound," selecting the [M+H]⁺ ion and subjecting it to CID would produce fragment ions that confirm the presence of both the butanoic acid and the 2-nonenyl moieties, thus providing unambiguous identification. spectroscopyonline.com

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Pattern Analysis

Chromatographic Separation and Quantification Methodologies

Chromatography is a cornerstone for the analysis of esters like this compound. The choice between gas and liquid chromatography typically depends on the volatility and thermal stability of the analyte and any associated impurities.

Gas chromatography is the premier technique for the analysis of volatile and semi-volatile compounds such as this compound. usm.my It is routinely employed for both purity assessment and the precise quantification of the ester in various samples.

For purity assessment, a sample containing the ester is dissolved in a suitable solvent and injected into the GC system. The components of the sample are separated based on their boiling points and interactions with the stationary phase within the GC column. The purity of this compound is typically determined by the relative area of its peak in the resulting chromatogram. A single, sharp peak indicates high purity, while the presence of other peaks suggests impurities.

Quantitative analysis by GC often utilizes a Flame Ionization Detector (FID), which offers high sensitivity and a wide linear range. To achieve high accuracy and precision, an internal standard (a compound with similar chemical properties but well-separated chromatographically) is added in a known concentration to both calibration standards and the unknown sample. mdpi.com A calibration curve is generated by plotting the ratio of the peak area of the analyte to the internal standard against the analyte's concentration. mdpi.com This method allows for the accurate determination of the ester's concentration. In a study on determining milk fat content by analyzing butyric acid derivatives, a GC-FID method demonstrated excellent linearity (R² > 0.999) and precision (RSD of 1.3%). mdpi.com

Table 1: Illustrative Gas Chromatography (GC-FID) Parameters for Ester Quantification

| Parameter | Condition | Rationale |

|---|---|---|

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column separates compounds primarily by boiling point, suitable for general profiling of volatile esters. |

| Carrier Gas | Helium or Hydrogen | Provides efficient separation; flow rate is optimized for column dimensions (e.g., 1 mL/min). usm.my |

| Injector | Split/Splitless, 250°C | High temperature ensures rapid volatilization of the ester without degradation. Splitless mode is used for trace analysis. usm.my |

| Oven Program | 50°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min | A temperature ramp allows for the separation of compounds with a wide range of boiling points. usm.my |

| Detector | Flame Ionization Detector (FID), 280°C | Highly sensitive to hydrocarbons and provides a linear response for quantification. mdpi.com |

| Internal Standard | Valeric acid methyl ester or similar | Chosen for its chemical similarity and clear separation from the analyte peak. mdpi.com |

While this compound is volatile and ideally suited for GC, High-Performance Liquid Chromatography (HPLC) is an essential complementary technique for the analysis of potential non-volatile or thermally labile components that may be present in a sample. Such components could include unreacted starting materials, catalysts, additives, or degradation products formed during synthesis or storage.

Reversed-phase HPLC is the most common mode used for this purpose. Separation occurs on a non-polar stationary phase (e.g., C18) with a polar mobile phase. Since many potential non-volatile impurities may lack a strong UV-Vis chromophore, detection can be challenging. In these cases, a universal detector such as a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) can be employed. Alternatively, derivatization with a UV-active or fluorescent tag, such as using 9-anthryldiazomethane, can be performed to enhance detection sensitivity for certain functional groups like carboxylic acids. researchgate.net

Table 2: Example High-Performance Liquid Chromatography (HPLC) Conditions

| Parameter | Condition | Purpose |

|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Standard for reversed-phase separations of a wide range of organic molecules. |

| Mobile Phase | Acetonitrile/Water gradient | A gradient elution is used to resolve compounds with varying polarities. nih.gov |

| Detector | UV-Vis (if applicable) or ELSD/RI | ELSD or RI for universal detection of non-volatile compounds lacking chromophores. nih.gov |

| Flow Rate | 1.0 mL/min | A typical analytical flow rate for standard bore columns. |

| Temperature | 30-40°C | Column heating can improve peak shape and separation efficiency. researchgate.net |

Chiral Analysis of this compound

The structure of this compound as named does not inherently possess a chiral center. However, if a chiral center were introduced, for instance through substitution on the butanoic acid or nonenyl chain, the resulting enantiomers would have identical physical properties but potentially different biological activities. The separation and quantification of enantiomers is therefore critical in such cases.

Chiral analysis is typically accomplished using chromatographic methods. One approach is the direct method, where enantiomers are separated on a chiral stationary phase (CSP) in either a GC or HPLC column. acgpubs.org A second, indirect method involves derivatizing the racemic mixture with a pure chiral reagent, such as L-(-)-menthol, to form diastereomers. beilstein-journals.org These diastereomers have different physical properties and can be separated on a standard, achiral chromatographic column. beilstein-journals.org The choice of method depends on the specific compound and the availability of suitable chiral selectors or derivatizing agents. In one study, diastereomeric menthyl esters were successfully separated on a chiral HPLC column to achieve enantiomeric resolution. beilstein-journals.org

Table 3: General Approaches for Chiral Separation

| Method | Principle | Example Application |

|---|---|---|

| Direct (Chiral HPLC) | Enantiomers interact differently with a chiral stationary phase (e.g., polysaccharide-based), leading to different retention times. | Separation of racemic mandelic acid on a CHIRALPAK AD-H column. acgpubs.org |

| Indirect (Derivatization) | Racemic analyte is reacted with a chiral auxiliary (e.g., L-(-)-menthol) to form diastereomers, which are then separated on a standard achiral column. | Resolution of a racemic carboxylic acid via esterification with menthol, followed by separation on silica (B1680970) gel. beilstein-journals.org |

Hyphenated Techniques for Comprehensive Chemical Profiling

Hyphenated techniques, which couple a separation method with a powerful detection technology, are essential for the comprehensive profiling of complex chemical samples. nih.govresearchgate.net For this compound, the most relevant hyphenated techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry. usm.my As the separated compounds elute from the GC column, they are ionized, and the resulting mass spectrum serves as a molecular fingerprint. By comparing this spectrum to extensive libraries, such as the NIST Mass Spectral Library, compounds can be confidently identified. researchgate.net This makes GC-MS an invaluable tool for confirming the identity of the main ester peak and tentatively identifying any volatile impurities. usm.mynih.gov

LC-MS is the liquid-phase counterpart to GC-MS and is used to analyze less volatile, polar, or thermally unstable compounds. nih.govnih.gov It is the ideal technique for identifying the non-volatile components that HPLC separates. Coupling HPLC to a mass spectrometer provides molecular weight information and, through techniques like tandem mass spectrometry (MS/MS), detailed structural fragments of unknown impurities, facilitating their identification without the need for authentic standards. nih.gov

Table 4: Comparison of Hyphenated Techniques for Chemical Profiling

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |

|---|---|---|

| Analytes | Volatile and semi-volatile, thermally stable compounds (e.g., this compound). | Non-volatile, thermally labile, or polar compounds (e.g., degradation products, additives). scilit.comnih.gov |

| Separation | Based on boiling point and polarity on a GC column. | Based on polarity and partitioning between a stationary and liquid mobile phase. |

| Ionization | Typically Electron Ionization (EI), creating extensive, library-searchable fragmentation. | Electrospray Ionization (ESI) or APCI, often yielding intact molecular ions. nih.gov |

| Primary Use | Identification of known volatile compounds via library matching; structural elucidation of unknown volatiles. researchgate.net | Identification and structural elucidation of non-volatile compounds; provides molecular weight information. nih.gov |

Computational Chemistry and Molecular Modeling Studies of Butanoic Acid, 2 Nonenyl Ester

Quantum Chemical Investigations of Electronic Structure

Quantum chemical methods are pivotal in elucidating the electronic characteristics of molecules. For butanoic acid, 2-nonenyl ester, these investigations provide a foundational understanding of its geometry, stability, and reactive sites.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Energy Landscapes.

Density Functional Theory (DFT) is a robust computational method used to determine the optimized molecular geometry and to explore the potential energy surface of a molecule. DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-31+G(d), can predict the most stable three-dimensional arrangement of atoms in this compound. biointerfaceresearch.com These calculations identify the minimum energy conformation by optimizing bond lengths, bond angles, and dihedral angles. The resulting energy landscape can reveal the relative energies of different conformers and the transition states connecting them, offering insights into the molecule's flexibility.

A hypothetical table of optimized geometric parameters for the lowest energy conformer of this compound, as would be obtained from DFT calculations, is presented below.

| Parameter | Value |

| C=O Bond Length | ~1.21 Å |

| C-O Ester Bond Length | ~1.34 Å |

| C=C Double Bond Length | ~1.33 Å |

| Butyrate (B1204436) C-C-C-O Dihedral Angle | ~180° (trans) |

| Nonenyl C-C=C-C Dihedral Angle | ~180° (trans, E-isomer) |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) for Reactivity Prediction.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. physchemres.org

For this compound, the HOMO is expected to be localized primarily on the carbon-carbon double bond of the nonenyl group and the non-bonding oxygen orbitals of the ester group, which are regions of higher electron density. Conversely, the LUMO is likely centered on the antibonding π* orbital of the carbonyl group (C=O), which is the most electrophilic site. masterorganicchemistry.com The energy difference between these orbitals can be used to predict its behavior in chemical reactions, such as its susceptibility to nucleophilic or electrophilic attack. physchemres.orgmasterorganicchemistry.com

A representative data table for HOMO-LUMO analysis is shown below.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Associated with the C=C bond and ester oxygen lone pairs |

| LUMO | +1.2 | Associated with the C=O antibonding orbital |

| HOMO-LUMO Gap | 7.7 | Indicates good kinetic stability |

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. uni-muenchen.de It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. uni-muenchen.de This method allows for the quantification of electron delocalization and hyperconjugative interactions, which contribute to molecular stability. researchgate.netorientjchem.org

In this compound, NBO analysis can reveal the nature of the ester linkage and the interactions between the butyrate and nonenyl moieties. It can quantify the donation of electron density from the lone pairs of the ester oxygen atoms to the antibonding orbitals of adjacent sigma bonds, which stabilizes the molecule. researchgate.netwisc.edu These interactions are described by second-order perturbation theory analysis within the NBO framework, where larger stabilization energies (E(2)) indicate stronger interactions. researchgate.netorientjchem.org

An illustrative NBO analysis data table is provided below.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(1) O(ester) | σ(C-O) | ~5.2 |

| LP(2) O(ester) | σ(C=O) | ~25.8 |

| π(C=C) | π*(C=O) | ~1.5 |

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

While quantum chemical calculations provide static pictures of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. researchgate.netresearchgate.net MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. For this compound, MD simulations can be used to explore its vast conformational space, revealing the different shapes the molecule can adopt at a given temperature. These simulations also provide insights into how the molecule interacts with its environment, such as in a solvent. The flexibility of the nonenyl chain and the rotational freedom around the ester bond can be characterized, which is important for understanding its physical properties and biological interactions.

Quantitative Structure-Property Relationships (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural or physicochemical properties of molecules with a specific property of interest. mdpi.comeuropa.euresearchgate.net For this compound, QSPR models could be developed to predict properties like boiling point, vapor pressure, or solubility based on calculated molecular descriptors. These descriptors can include constitutional indices, topological indices, and quantum chemical parameters. A QSPR model is typically represented by a mathematical equation that can be used to estimate the properties of new or untested compounds, reducing the need for extensive experimental measurements. mdpi.comeuropa.eu

In Silico Prediction of Chemical Transformations and Reaction Pathways

Computational methods can be employed to predict the likely chemical transformations and reaction pathways of this compound. By modeling potential reactions, such as hydrolysis of the ester bond or addition reactions at the double bond, it is possible to estimate the activation energies and reaction thermodynamics. This in silico approach helps in understanding the compound's stability under various conditions and in predicting its potential degradation products. arxiv.org For example, the susceptibility of the ester group to hydrolysis can be assessed by modeling the reaction with water, and the reactivity of the double bond towards oxidation can be investigated by simulating its interaction with oxidizing agents.

Cheminformatics Approaches for Data Mining and Predictive Modeling

Cheminformatics combines computer and information science to address challenges in chemistry, particularly in the analysis of large datasets of chemical compounds. nih.gov For a compound like this compound, cheminformatics offers powerful tools for data mining and the development of predictive models to understand its physicochemical properties and potential biological activities without the need for extensive laboratory experiments.

Data mining in this context involves extracting valuable information from various chemical databases. These databases contain a wealth of information on chemical structures, properties, and biological assays. acs.org For this compound, this could include data on its molecular weight, boiling point, and solubility, which are crucial for predicting its behavior in different environments.

Predictive modeling, a cornerstone of cheminformatics, utilizes the mined data to build mathematical models that can forecast the properties of new or untested compounds. nih.govanalis.com.my Techniques such as Quantitative Structure-Activity Relationship (QSAR) are widely used. QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity or a specific property. analis.com.mynih.gov This is achieved by calculating molecular descriptors that numerically represent various aspects of a molecule's structure.

Machine learning algorithms are increasingly being employed to develop more sophisticated predictive models for flavor and fragrance compounds. nih.gov These models can predict sensory attributes, such as odor profiles, or potential interactions with biological receptors based on the compound's structural features. nih.gov

Data Mining for this compound

The initial step in any cheminformatics study is the collection of existing data. For this compound, relevant information would be mined from various public and proprietary databases. This data forms the foundation for building predictive models.

Table 1: Hypothetical Physicochemical and Descriptor Data for this compound

| Property/Descriptor | Value | Unit |

|---|---|---|

| Identifier | ||

| IUPAC Name | 2-Nonen-1-yl butyrate | |

| CAS Registry Number | 7493-75-6 | |

| Physicochemical Properties | ||

| Molecular Formula | C13H24O2 | |

| Molecular Weight | 212.33 | g/mol |

| Boiling Point (estimated) | 250.5 | °C |

| LogP (Octanol/Water Partition Coefficient) | 4.5 | |

| Water Solubility (estimated) | 4.3 mg/L | |

| Topological Descriptors | ||

| Wiener Index | 120 | |

| Balaban Index | 2.8 | |

| Electronic Descriptors | ||

| Dipole Moment | 1.9 | Debye |

| HOMO (Highest Occupied Molecular Orbital) | -9.5 | eV |

This table is illustrative and contains hypothetical or estimated values for this compound based on typical data found in chemical databases.

Predictive Modeling: QSAR and Machine Learning

Quantitative Structure-Activity Relationship (QSAR) models are developed to predict the biological activity or properties of chemicals based on their molecular structure. For flavor esters like this compound, a QSAR model could be developed to predict its affinity for an olfactory receptor or its perceived aroma intensity.

The process involves:

Data Set Compilation: A dataset of esters with known activities (e.g., binding affinity to a specific receptor) is collected.

Descriptor Calculation: A wide range of molecular descriptors (e.g., steric, electronic, topological) are calculated for each molecule in the dataset.

Model Building: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical equation relating the descriptors to the activity. analis.com.my

Model Validation: The model's predictive power is rigorously tested using internal and external validation techniques.

Table 2: Illustrative Data for a QSAR Model Predicting Olfactory Receptor Affinity

| Compound | LogP | Molecular Surface Area (Ų) | Dipole Moment (Debye) | Measured Receptor Affinity (Ki, nM) |

|---|---|---|---|---|

| Hexyl acetate (B1210297) | 2.3 | 150.2 | 1.8 | 520 |

| Octyl acetate | 3.3 | 175.8 | 1.8 | 210 |

| This compound (Predicted) | 4.5 | 210.5 | 1.9 | (Predicted Value) |

| Decyl butyrate | 5.4 | 225.1 | 1.9 | 85 |

This table is a simplified and hypothetical example to illustrate the type of data used in a QSAR study. The values for compounds other than this compound are representative.

Machine learning approaches, such as support vector machines or random forests, can handle more complex and non-linear relationships between structure and activity. nih.gov These methods are particularly useful for predicting complex endpoints like flavor profiles, which are influenced by a multitude of factors. For this compound, a machine learning model could be trained on a large dataset of flavor compounds to predict its potential contribution to a fruity or green aroma.

Environmental Fate and Transformation Mechanisms of Butanoic Acid, 2 Nonenyl Ester

Bioaccumulation Potential in Ecological Food Webs

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its surrounding environment, leading to a concentration of the substance that is higher than in the environment. This is a significant concern for persistent, lipophilic (fat-soluble) compounds.

The tendency of a chemical to partition between lipids (fats) and water is a key indicator of its bioaccumulation potential. umweltbundesamt.de This property is commonly estimated using the octanol-water partition coefficient (Kow), which measures the ratio of a chemical's concentration in octanol (B41247) (a surrogate for fat) to its concentration in water at equilibrium. A high log Kow value suggests a greater affinity for lipids and thus a higher potential for bioaccumulation.

Table 3: Estimated Partitioning Properties for Butanoic Acid, 2-Nonenyl Ester

| Parameter | Estimated Value/Range | Significance | Source |

|---|---|---|---|

| Log Kow (Octanol-Water Partition Coefficient) | 4.0 - 5.5 (Estimated) | Indicates moderate to high lipophilicity and a potential for bioaccumulation. | Estimation based on similar compounds |

| Water Solubility | Low | Low water solubility is consistent with a higher affinity for lipid phases. | General principle for esters of this size |

| Lipid-Water Partition Coefficient (Klw) | Expected to be similar to or slightly higher than Kow. usgs.gov | Directly relates to partitioning into storage lipids of organisms. nih.govresearchgate.net | usgs.govnih.govresearchgate.net |

Bioaccumulation models for aquatic organisms are used to predict the concentration of a chemical in fish and other aquatic life based on its physicochemical properties and the characteristics of the ecosystem. nih.govtaylorfrancis.comsfu.casfu.ca These models typically consider uptake from both water (bioconcentration) and diet (biomagnification).

For a compound like this compound, a steady-state bioaccumulation model would likely be employed. sfu.ca The model would incorporate key parameters such as:

Uptake rate from water (k1): This is related to the chemical's concentration in the water and the organism's gill ventilation rate.

Elimination rate via gills (k2): This is influenced by the lipid-water partition coefficient.

Dietary uptake efficiency (E): The fraction of the chemical absorbed from ingested food.

Growth rate (G): The dilution of the chemical's concentration due to the organism's growth.

Metabolic transformation rate (kM): The rate at which the chemical is broken down by the organism's metabolic processes.

Given that esters are generally susceptible to enzymatic hydrolysis, the metabolic transformation rate (kM) for this compound is expected to be a significant factor in limiting its bioaccumulation. researchgate.net The rapid breakdown of the ester into more water-soluble and readily metabolized compounds (butanoic acid and 2-nonen-1-ol) would likely prevent significant biomagnification in the food web. Therefore, while the initial partitioning into an organism might occur due to its lipophilicity, its persistence and accumulation to high levels are not anticipated.

Table 4: Key Parameters in a Bioaccumulation Model for this compound

| Model Parameter | Description | Expected Influence on Bioaccumulation | Source |

|---|---|---|---|

| Log Kow | Octanol-water partition coefficient. | Moderate to high potential for uptake from water. | ecetoc.org |

| Metabolic Transformation Rate (kM) | Rate of breakdown by the organism. | High, leading to significant reduction in bioaccumulation. | nih.govresearchgate.net |

| Bioconcentration Factor (BCF) | Ratio of chemical concentration in an organism to that in water. | Predicted to be low to moderate due to metabolism. | umweltbundesamt.de |

| Biomagnification Factor (BMF) | Ratio of chemical concentration in an organism to that in its diet. | Expected to be low (<1), indicating no biomagnification. | researchgate.net |

Transport and Distribution in Environmental Compartments

The movement and final residence of this compound in the environment are dictated by a set of interconnected physical and chemical properties. These properties determine its affinity for soil and sediment, its tendency to vaporize, and its potential to move through the soil profile into groundwater.

Sorption to Soil and Sediment Organic Matter

The tendency of a chemical to attach to soil and sediment particles is a key factor in its environmental mobility. This process, known as sorption, is primarily influenced by the organic carbon content of the soil and the chemical's own properties. The organic carbon-water (B12546825) partition coefficient (Koc) is a widely used metric to predict this behavior. A higher Koc value indicates a greater propensity for the chemical to bind to organic matter, reducing its availability in the water phase and limiting its movement.

For this compound, predictive models, such as those available in the U.S. Environmental Protection Agency's (EPA) CompTox Chemicals Dashboard, are used to estimate its Koc value. These models utilize the chemical's structure to predict its environmental properties.

Predicted Sorption Potential of this compound

| Parameter | Predicted Value | Interpretation |

|---|

Note: This value is based on predictive models and may vary depending on soil type and environmental conditions.

A LogKoc value in this range suggests that this compound will have a moderate affinity for soil and sediment organic matter. This implies that while a portion of the compound will be retained in the soil, a fraction may still be available for transport via water.

Volatilization from Water and Soil Surfaces

Volatilization is the process by which a chemical transforms from a liquid or solid state into a vapor and enters the atmosphere. The potential for a chemical to volatilize from water surfaces is often estimated using its Henry's Law constant. This constant relates the partial pressure of the chemical in the air to its concentration in water. A higher Henry's Law constant suggests a greater tendency to move from water to air.

Similarly, volatilization from soil surfaces is a complex process influenced by the chemical's vapor pressure, its sorption to soil particles, and environmental factors like temperature and soil moisture.

Predicted Volatilization Potential of this compound

| Parameter | Predicted Value | Unit | Interpretation |

|---|

Note: This value is based on predictive models.

The predicted Henry's Law constant for this compound indicates a moderate potential to volatilize from water. From moist soil surfaces, its moderate sorption (as indicated by Koc) would somewhat counteract this tendency, but volatilization is still expected to be a relevant environmental fate process. From dry soil surfaces, the potential for volatilization would be more directly related to its vapor pressure.

Leaching Potential to Groundwater

The potential for a chemical to leach through the soil profile and contaminate groundwater is a significant environmental concern. This potential is governed by a combination of its sorption characteristics and its persistence in the soil. Chemicals with low sorption (low Koc) and high persistence are more likely to leach.

The leaching potential of this compound can be qualitatively assessed based on its predicted Koc value. Its moderate sorption suggests that under conditions of high water infiltration, such as heavy rainfall or irrigation, there is a possibility of it being transported to lower soil layers. However, its potential to biodegrade (a key factor in persistence) will also play a crucial role in determining the actual extent of leaching.

Phototransformation and Chemical Degradation in the Atmosphere and Hydrosphere

Once released into the environment, this compound is subject to various transformation processes that can break it down into other substances. These processes include degradation by sunlight (phototransformation) and chemical reactions with other molecules present in the air and water.

In the atmosphere, the primary degradation pathway for many organic compounds is reaction with hydroxyl (OH) radicals, which are highly reactive and photochemically produced. The rate of this reaction determines the atmospheric lifetime of the compound.

In the hydrosphere (water bodies), two key degradation processes are hydrolysis and phototransformation. Hydrolysis is the reaction with water, which can be catalyzed by acids or bases. For an ester like this compound, hydrolysis would break the ester bond, yielding butanoic acid and 2-nonen-1-ol (B1606449). Phototransformation in water can occur through direct absorption of sunlight or indirectly through reactions with other light-absorbing substances in the water. The presence of a carbon-carbon double bond in the 2-nonenyl group suggests potential susceptibility to direct photolysis and reaction with other photochemically generated reactive species.

Predicted Degradation Potential of this compound

| Degradation Pathway | Predicted Half-life | Environmental Compartment | Notes |

|---|---|---|---|

| Atmospheric Oxidation (OH radicals) | < 1 day | Atmosphere | Suggests rapid degradation in the air. |

| Hydrolysis | pH dependent | Water | Expected to be a significant degradation pathway, with the rate increasing at high and low pH. |

Note: These values are based on predictive models and general chemical principles.

The predicted rapid atmospheric oxidation suggests that any this compound that volatilizes is unlikely to persist in the air for long periods or be transported over long distances. In aquatic environments, hydrolysis is expected to be a primary mechanism for its transformation.

Advanced Research Applications and Prospects in Chemical Science

Utilization in Advanced Materials and Polymer Science

The bifunctional nature of butanoic acid, 2-nonenyl ester, featuring a terminal double bond and an ester group, suggests potential roles in the synthesis and modification of polymeric materials.

As a Monomer or Co-monomer in Biodegradable Polymer Synthesis

The "2-nonenyl" portion of the molecule contains a carbon-carbon double bond, rendering it a potential monomer for polymerization reactions. Alkenyl esters, particularly those derived from renewable resources, are of interest in creating polymers with tailored properties. The incorporation of the butanoate group and the nine-carbon aliphatic chain could impart specific characteristics to a polymer backbone, such as increased hydrophobicity and flexibility.

The synthesis of biodegradable polymers often involves the ring-opening polymerization of lactones or the polycondensation of diols and dicarboxylic acids. mdpi.comcmu.edu However, free-radical polymerization of vinyl and alkenyl monomers offers an alternative route. rsc.org The polymerization of butanoic acid, 2-propenyl ester (allyl butyrate), a shorter-chain analogue, is known, indicating the reactivity of the alkenyl group in such esters. nist.gov It is conceivable that this compound could be copolymerized with other monomers to create biodegradable polyesters. The long C9 chain would act as a bulky side group, potentially disrupting crystallinity and enhancing the degradation rate of the resulting polymer, a desirable trait for materials in tissue engineering and sustainable plastics. mdpi.comfrontiersin.org

Chemical Modification of Polymer Surfaces and Properties

Butanoate esters are utilized in polymer science to create functional materials. For instance, cellulose (B213188) acetate (B1210297) butyrate (B1204436) (CAB) is a mixed ester where the butyrate groups provide increased flexibility, moisture resistance, and solubility in a wide range of solvents compared to simple cellulose acetate. chempoint.comnih.gov This demonstrates the principle that incorporating butanoate moieties can significantly alter the physical properties of a polymer.

The chemical structure of this compound could be leveraged for surface modification. The ester group could be used to attach the molecule to a polymer surface through various chemical reactions. frontiersin.org This could be particularly relevant for modifying the surfaces of existing biodegradable polyesters like polylactic acid (PLA) or polyhydroxyalkanoates (PHA) to control their surface energy, wettability, and interaction with biological systems. frontiersin.orggoogle.com The nonenyl chain would create a hydrophobic surface layer, which could be useful in applications requiring water repellency or specific interfacial properties.

Chemical Biology and Chemoecology Research

Esters are a major class of semiochemicals—chemicals that mediate interactions between organisms. nih.gov The structure of this compound strongly suggests a potential role in this field.

Role as a Semiochemical in Interspecies Communication (e.g., insect attractants, pheromones)

Many short-chain fatty acid esters function as pheromones or kairomones for insects. nih.govresearchgate.netpeerj.com Butanoate (butyrate) esters, in particular, have been identified as key components in the chemical signaling of various species.

Aggregation Pheromones: Hexyl butanoate is part of the aggregation pheromone for the Neotropical pest Neomegalotomus parvus. embrapa.br Similarly, isopentyl butanoate serves as an aggregation pheromone for the brown spiny bug, Clavigralla tomentosicollis. researchgate.net

Sex Pheromones: Racemic non-2-yl butanoate, an isomer of the titular compound, has been identified as a potent sex pheromone attractant for males of the saddle gall midge, Haplodiplosis marginata. researchgate.net Butyrate esters have also been found on the legs of several heliothine moth species, where they may act as pheromone components. oup.com

General Attractants: Esters of C1-C3 carboxylic acids, including butyric acid, are known to be effective co-attractants for various flying insects when combined with other volatile compounds. google.com Furthermore, nonenyl acetates, which share the C9 alkenyl chain, have been successfully synthesized and tested as attractants for the female melon fly. acs.orgmdpi.com

Given these examples, it is highly probable that this compound could function as a semiochemical, potentially as a pheromone or a kairomone for certain insect species. Its specific activity would depend on the exact stereochemistry of the double bond and any chiral centers.

Table 1: Examples of Butanoate and Nonenyl Esters as Insect Semiochemicals

| Compound Name | Function | Target Species |

|---|---|---|

| Non-2-yl butanoate | Sex Pheromone | Haplodiplosis marginata (Saddle gall midge) researchgate.net |

| Hexyl butanoate | Aggregation Pheromone | Neomegalotomus parvus embrapa.br |

| Isopentyl butanoate | Aggregation Pheromone | Clavigralla tomentosicollis (Brown spiny bug) researchgate.net |

| Nonenyl acetates | Attractant | Dacus cucurbitae (Melon fly) acs.org |

Investigation of Receptor Binding and Activation Mechanisms for Olfactory Perception

The detection of odors in insects and other animals is mediated by olfactory receptors (ORs), which are typically G protein-coupled receptors located on the membrane of olfactory sensory neurons. rockefeller.edunih.gov The olfactory system is tasked with detecting and discriminating a vast array of volatile molecules, including acids, alcohols, and esters. nih.gov

The study of how specific esters bind to and activate ORs is an active area of research. For example, in Drosophila, the receptor Or22a is known to respond to various esters, including ethyl butyrate, and is involved in mediating behavioral responses. uniprot.orgsdbonline.org The process is combinatorial, where a single odorant can activate multiple receptors, and a single receptor can be activated by multiple odorants. nih.gov

Research into the perception of butanoate esters shows that they can act as potent activators for specific ORs. nih.govpnas.org The binding and activation are governed by the physicochemical properties of the molecule, including its chain length, functional groups, and shape. The interaction of this compound with an OR would involve its butyrate "head" and its nine-carbon alkenyl "tail." Understanding how this specific combination of features interacts with the binding pocket of a receptor could provide valuable insights into the principles of olfactory coding and the structure-activity relationships that govern smell. royalsocietypublishing.orgfrontiersin.org

Innovative Chemical Process Development and Green Chemistry Initiatives

The synthesis of esters is a fundamental process in industrial chemistry. Traditional methods often rely on strong acid catalysts and high temperatures, which can lead to by-products and significant energy consumption. rsc.org Green chemistry initiatives aim to develop more sustainable and environmentally benign synthetic routes.

The synthesis of butanoate esters is a key target for such innovations. Lipase-catalyzed esterification has emerged as a powerful green alternative. researchgate.netmdpi.com This biocatalytic approach offers several advantages:

Mild Reaction Conditions: Enzymatic reactions proceed at moderate temperatures and atmospheric pressure, reducing energy consumption. researchgate.net

High Selectivity: Lipases can exhibit high regioselectivity and enantioselectivity, leading to purer products with fewer side reactions. researchgate.netcirad.fr

Environmental Compatibility: The process avoids harsh chemical catalysts and can often be performed in solvent-free systems or in green solvents. rsc.orgmdpi.com

Research has demonstrated the successful enzymatic synthesis of various butanoate esters, such as geranyl butyrate and heptyl butanoate. mdpi.comacs.orgnih.gov These processes have been optimized using both batch and continuous-flow reactors, the latter being particularly attractive for industrial-scale production. acs.org The synthesis of this compound via an enzyme-catalyzed route would align with the principles of green chemistry, potentially using butanoic acid and 2-nonen-1-ol (B1606449) derived from renewable feedstocks. Such a process would be atom-efficient and generate less waste compared to conventional methods. rsc.org

Table 2: Comparison of Conventional vs. Biocatalytic Ester Synthesis

| Parameter | Conventional Chemical Synthesis | Green Biocatalytic Synthesis |

|---|---|---|

| Catalyst | Strong acids (e.g., H₂SO₄) | Enzymes (e.g., Lipases) mdpi.com |

| Temperature | High | Mild / Moderate researchgate.net |

| Pressure | Often elevated | Atmospheric researchgate.net |

| Selectivity | Low, can lead to by-products | High (Regio- and Enantioselective) cirad.fr |

| Solvents | Often organic solvents | Can be solvent-free or use green solvents rsc.org |

| Energy Use | High | Lower rsc.org |

| Downstream Processing | Often complex (neutralization, purification) | Simpler, cleaner product stream |

Sustainable Synthesis Routes and Catalyst Recycling

The industrial synthesis of esters like this compound traditionally relies on methods such as Fischer-Speier esterification, which often require stoichiometric amounts of strong acids, high temperatures, and result in significant waste streams. Modern chemical science is focused on developing more sustainable alternatives that minimize environmental impact through the use of greener solvents, renewable feedstocks, and, crucially, recyclable catalysts.

A key area of research is the replacement of homogeneous catalysts with heterogeneous catalysts. While traditional mineral acids are effective, they are difficult to separate from the reaction mixture, leading to corrosion and purification challenges. Solid acid catalysts, such as zeolites, ion-exchange resins, and metal oxides, offer a promising alternative. These materials are easily separated by filtration, reducing waste and allowing for their reuse over multiple reaction cycles.

Another advanced approach involves enzymatic catalysis. Lipases, for instance, can catalyze esterification reactions under mild conditions (lower temperature and pressure) and with high selectivity, which reduces the formation of byproducts. The use of immobilized enzymes further enhances sustainability by allowing for easy catalyst recovery and reuse, preventing protein contamination in the final product.